molecular formula C11H14O3S B13623735 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde

Cat. No.: B13623735
M. Wt: 226.29 g/mol
InChI Key: JMUGOYMZQHYOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a hydroxyethylthio group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzoic acid.

    Reduction: 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The hydroxyethylthio group may also participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde
  • 3-(((2-Hydroxyethyl)thio)methyl)benzaldehyde
  • 3-(((2-Hydroxyethyl)thio)methyl)-4-hydroxybenzaldehyde

Uniqueness

3-(((2-Hydroxyethyl)thio)methyl)-4-methoxybenzaldehyde is unique due to the presence of both the hydroxyethylthio and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanylmethyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C11H14O3S/c1-14-11-3-2-9(7-13)6-10(11)8-15-5-4-12/h2-3,6-7,12H,4-5,8H2,1H3

InChI Key

JMUGOYMZQHYOLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.